Imidazole‑4‑sulfonamide vs. Urea Isostere in Histamine H₃ Antagonists – A 40‑Fold Affinity Gap
In a controlled head‑to‑head comparison within a single study, the imidazole‑4‑sulfonamide derivative JB96132 achieved a pKi of 8.2 in guinea‑pig cortex membranes, whereas its direct urea equivalent exhibited a pKi of only 6.6 in guinea‑pig ileum [1]. The ∼1.6 log‑unit difference corresponds to a 40‑fold higher binding affinity conferred solely by the sulfonamide linker [1]. The authors note that this advantage is not incremental but transformative, moving the compound from a marginal hit to a viable lead [1].
| Evidence Dimension | Histamine H₃ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | JB96132 (imidazole‑4‑sulfonamide class): pKi = 8.2 |
| Comparator Or Baseline | Urea analogue: pKi = 6.6 |
| Quantified Difference | ΔpKi ≈ 1.6 (≈40‑fold difference in Ki) |
| Conditions | Guinea‑pig cortex (sulfonamide) and ileum (urea) membrane binding assays, referenced to standard H₃ antagonist radioligand |
Why This Matters
For medicinal chemists prosecuting CNS H₃ programs, choosing the 4‑sulfonamide scaffold over a urea isostere provides an immediate 40‑fold improvement in target engagement, shortening the optimisation path from hit to clinical candidate.
- [1] Tozer MJ, Buck IM, Cooke T, Kalindjian SB, Pether MJ, Steel KIM. ω‑(Imidazol‑4‑yl)alkane‑1‑sulfonamides: a new series of potent histamine H₃ receptor antagonists. Bioorg. Med. Chem. 2002, 10(2), 425‑432. View Source
